molecular formula C10H15N3O4 B8493394 Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate

Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate

Cat. No. B8493394
M. Wt: 241.24 g/mol
InChI Key: DZIWEJOTBPPHPS-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

tert-Butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (Preparation 18A, 620 mg, 2.57 mmol) was dissolved in 15 mL of hot dioxane until a homogeneous yellow solution formed. To this solution was added 30 mL of 4 M hydrochloric acid in dioxane. The reaction was stirred for 3 h and then concentrated in vacuo to give 2,5,7-triazaspiro[3.4]octane-6,8-dione, hydrochloric acid (420 mg, 92%). MS (M+1)=142.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.9 (1H, s), 9.30 (2H, br d), 8.70 (1H, s), 4.15 (1H, br s), 4.05 (1H, br s), 3.39 (2H, br s).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:16][C:15](=[O:17])[C:4]2([CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]2)[NH:3]1.[ClH:18]>O1CCOCC1>[CH2:5]1[C:4]2([C:15](=[O:17])[NH:16][C:2](=[O:1])[NH:3]2)[CH2:7][NH:6]1.[ClH:18]

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
O=C1NC2(CN(C2)C(=O)OC(C)(C)C)C(N1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1NCC12NC(NC2=O)=O
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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